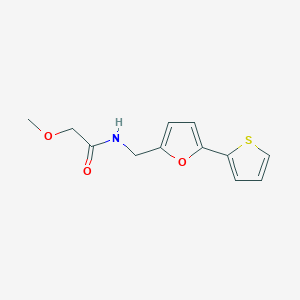

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-8-12(14)13-7-9-4-5-10(16-9)11-3-2-6-17-11/h2-6H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJHKZUSAMOZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(O1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions One common approach is the condensation of a thiophene derivative with a furan derivative under controlled conditions The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling of the thiophene and furan rings

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide as antiviral agents. Research indicates that derivatives containing thiophene and furan structures exhibit significant antiviral activity against various viruses, including those responsible for hepatitis and other viral infections . The mechanism often involves inhibition of viral replication processes, making these compounds promising candidates for further development.

Anticancer Properties

The compound has shown potential in anticancer research. Studies have indicated that derivatives with similar structural motifs can inhibit cancer cell proliferation effectively. For instance, certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects . The presence of the thiophene and furan rings appears to enhance the bioactivity of these compounds, making them suitable for further investigation in cancer therapeutics.

Antimicrobial Activity

In addition to antiviral and anticancer properties, compounds related to this compound have been evaluated for their antimicrobial activities. Various studies report efficacy against both Gram-positive and Gram-negative bacteria, positioning these compounds as potential candidates for developing new antibiotics .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science. Its ability to form stable complexes with metal ions makes it useful in synthesizing novel materials with specific electronic or optical properties. Research into its photophysical properties has shown promise for applications in organic electronics and photonic devices .

Agricultural Applications

There is growing interest in the application of such compounds as agrochemicals. Preliminary studies suggest that derivatives may possess herbicidal or fungicidal activities, which could be beneficial in crop protection strategies. The incorporation of thiophene and furan rings has been linked to enhanced biological activity against plant pathogens .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of thiophene-containing compounds found that certain derivatives exhibited superior activity against tobacco mosaic virus (TMV), with EC50 values significantly lower than established antiviral agents . This study underscores the potential of exploring structural modifications to enhance antiviral properties.

Case Study 2: Anticancer Activity

In a comparative analysis of various thiophene-furan derivatives, one compound demonstrated an IC50 value of 1.9 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity. This study emphasizes the role of structural diversity in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a methoxyacetamide group with a furan-thiophene hybrid scaffold. Key comparisons with similar compounds include:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The methoxy group in the target compound may enhance solubility compared to chloro substituents in herbicides like thenylchlor .

- Thiophene-furan conjugation could increase π-π stacking interactions in biological targets, similar to hypoglycemic thiazolidinedione derivatives .

- Sulfur-containing moieties (e.g., in ranitidine analogs) are associated with improved metabolic stability but may pose toxicity risks due to reactive metabolite formation .

Key Findings:

- Therapeutic Potential: The target compound’s furan-thiophene scaffold is absent in hypoglycemic or antimicrobial analogs, suggesting unique target selectivity.

- Toxicity Gaps : highlights insufficient toxicological data for thiophene-containing compounds, emphasizing the need for rigorous safety studies .

Biological Activity

2-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms and effectiveness.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 251.30 g/mol. The compound features a methoxy group, a thiophene ring, and a furan moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .

- Biofilm Inhibition : These compounds have also been noted for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cell Line Studies : Compounds with similar structures have shown effectiveness against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The evaluation methods included MTT assays and analysis of DNA synthesis, with findings suggesting that these compounds can induce apoptosis in tumor cells .

- Mechanism of Action : The mechanism involves the activation of apoptotic pathways, which is crucial for anticancer action. Specific compounds were shown to activate caspase pathways, further supporting their role in cancer treatment .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.